REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].O1CC[CH2:11][CH2:10]1.Cl.[OH-].[Na+]>C(OCC)C.C([Mg]Br)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]1([NH2:2])[CH2:11][CH2:10]1 |f:3.4,7.8.9.10.11|
|
Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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C(#N)C1=NC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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14 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
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CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
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CUSTOM
|
Details
|
while stirring the solution at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Next, to the reaction mixture, 2.7 g of a trifluoroboron diethyl ether complex was added
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Type
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STIRRING
|
Details
|
the stirring of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
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Type
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TEMPERATURE
|
Details
|
cooling the mixture
|
Type
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EXTRACTION
|
Details
|
was extracted with diethyl ether (50 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with saturated brine and over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
respectively, in this order, and the solvent was distilled off under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |